Cholesteryl arachidonate

Overview

Description

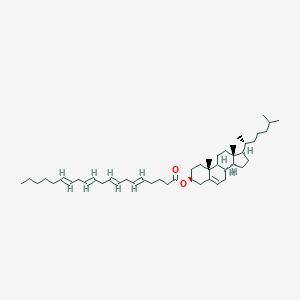

Cholesteryl arachidonate (CE(20:4)) is a cholesteryl ester (CE) formed by the esterification of cholesterol with arachidonic acid (20:4, ω-6 polyunsaturated fatty acid). It is a prominent component of low-density lipoproteins (LDL) and high-density lipoproteins (HDL), playing roles in lipid transport, cellular membrane dynamics, and inflammatory signaling . Its structure, characterized by four double bonds in the arachidonate moiety, makes it highly susceptible to oxidation, contributing to its biological activity in pathologies such as atherosclerosis .

Preparation Methods

Chemical Synthesis via Esterification

The most direct method for synthesizing cholesteryl arachidonate involves the esterification of cholesterol with arachidonic acid. This reaction typically employs acid catalysts or coupling agents to facilitate the formation of the ester bond.

Reaction Conditions and Catalysts

In anhydrous environments, cholesterol and arachidonic acid are reacted in a 1:1 molar ratio. Common catalysts include:

-

p-Toluenesulfonic acid (p-TsOH) : Used at 0.1–1 mol% in refluxing toluene, achieving yields of 65–78% after 12–24 hours .

-

Dicyclohexylcarbodiimide (DCC) : Coupled with 4-dimethylaminopyridine (DMAP) in dichloromethane, this method achieves yields >85% within 6 hours .

Side products, such as diesters or oxidized derivatives, are minimized by maintaining inert atmospheres (N₂ or Ar) and low temperatures (0–4°C) during workup.

Purification and Characterization

Crude products are purified via silica gel chromatography using hexane:ethyl acetate (95:5 v/v) as the eluent. Final characterization employs:

-

High-performance liquid chromatography (HPLC) : Purity >98% confirmed with C18 reverse-phase columns .

-

Nuclear magnetic resonance (NMR) : Key peaks include δ 5.35 ppm (cholesterol C5–C6 doublet) and δ 2.80 ppm (arachidonate bis-allylic protons) .

Enzymatic Synthesis Using Acyltransferases

Biological systems synthesize this compound through enzymatic pathways, primarily mediated by acyl-CoA cholesterol acyltransferase (ACAT) and lecithin-cholesterol acyltransferase (LCAT) .

ACAT-Mediated Esterification

ACAT transfers an arachidonoyl group from arachidonoyl-CoA to cholesterol in the endoplasmic reticulum. Key parameters include:

-

Substrate concentration : 50 μM cholesterol and 100 μM arachidonoyl-CoA .

-

Reaction kinetics : Vₘₐₓ = 12 nmol/min/mg protein, Kₘ = 8.4 μM for cholesterol .

This method is utilized in vitro for producing radiolabeled this compound using ³H-cholesterol, achieving 90–95% incorporation efficiency .

LCAT-Mediated Transfer

LCAT transfers arachidonate from phosphatidylcholine to cholesterol, forming this compound in plasma lipoproteins:

Isolation from Biological Sources

This compound is naturally abundant in low-density lipoprotein (LDL) cores and lipid droplets. Isolation protocols involve:

LDL Extraction

-

Ultracentrifugation : LDL (density 1.019–1.063 g/mL) is isolated from plasma using KBr density gradients .

-

Solvent extraction : Lipids are extracted from LDL with chloroform:methanol (2:1 v/v), followed by thin-layer chromatography (TLC) on silica gel G plates (hexane:diethyl ether:acetic acid, 70:30:1) .

Lipid Droplet Fractionation

Cultured cells (e.g., T24 bladder cancer cells) treated with arachidonic acid accumulate this compound in lipid droplets. Droplets are isolated via:

-

Density gradient centrifugation : Using sucrose or iodixanol gradients .

-

Fluorescence-activated sorting : Lipid droplets stained with Nile Red are sorted for CE extraction .

| Parameter | Value | Source |

|---|---|---|

| Solubility in CHCl₃ | 10 mg/mL | |

| Storage temperature | -20°C (short-term), -80°C (long-term) | |

| Stability | 6 months at -80°C |

Stock solutions in chloroform are preferred to prevent hydrolysis. For in vitro assays, reconstitution in DMSO (<0.1% final concentration) is compatible with cellular studies .

Quantification Methods

Chemical Reactions Analysis

Types of Reactions: Cholesteryl arachidonate undergoes various chemical reactions, including oxidation, hydrolysis, and esterification.

Common Reagents and Conditions:

Esterification: this compound can be synthesized through esterification reactions involving cholesterol and arachidonic acid.

Major Products:

Scientific Research Applications

Biological Functions and Mechanisms

Cholesteryl arachidonate plays a significant role in cellular processes, particularly within lipid metabolism and signaling pathways. It is known to be involved in:

- Inflammation: ChA is linked to inflammatory responses, as it can be metabolized into bioactive lipids that modulate inflammation. Studies have shown that cholesteryl esters, including ChA, are elevated in conditions such as cystic fibrosis (CF), suggesting a role in the inflammatory process associated with this disease .

- Antimicrobial Activity: ChA exhibits antimicrobial properties against various pathogens. Research indicates that cholesteryl esters, including ChA, can inhibit the growth of bacteria such as Pseudomonas aeruginosa and Staphylococcus epidermidis, making them potential candidates for developing novel antimicrobial therapies .

Therapeutic Implications

The therapeutic applications of this compound are multifaceted:

- Cardiovascular Diseases: ChA has been implicated in the pathogenesis of atherosclerosis. Its oxidation products are found in atherosclerotic lesions, suggesting that monitoring ChA levels could provide insights into cardiovascular health and disease progression . The arachidonic acid metabolic pathway, which includes ChA, is being explored as a therapeutic target for managing cholesterol levels and reducing cardiovascular risk factors .

- Cystic Fibrosis: Elevated levels of cholesteryl esters, including ChA, have been observed in bronchoalveolar lavage fluid from CF patients. This suggests that ChA could serve as a biomarker for disease activity and may help in understanding the lipid-mediated pathophysiology of CF .

Case Studies and Research Findings

Several studies have documented the significance of this compound in various conditions:

- Cystic Fibrosis Study: A study reported that this compound concentrations were significantly higher in CF patients compared to non-CF controls, indicating its potential role as a biomarker for infection severity .

- Antimicrobial Properties Research: Research highlighted that incorporating this compound into liposomal formulations enhanced antibacterial efficacy against pathogens like Pseudomonas aeruginosa, demonstrating its potential utility in drug delivery systems aimed at treating infections .

Data Tables

The following table summarizes key findings related to this compound's applications:

Mechanism of Action

Cholesteryl arachidonate exerts its effects through various molecular targets and pathways. It is hydrolyzed by lysosomal acid lipase, releasing cholesterol and arachidonic acid. The released arachidonic acid can be further metabolized into eicosanoids, which are involved in inflammation and cellular signaling . The compound also plays a role in the regulation of nuclear factor kappa B (NF-κB) signaling pathway, which is crucial for immune response and inflammation .

Comparison with Similar Compounds

Comparison with Similar Cholesteryl Esters

Structural and Physicochemical Properties

Cholesteryl esters vary in their fatty acid chains, which influence their physicochemical behavior:

| Cholesteryl Ester | Fatty Acid Chain | Saturation | Key Structural Feature |

|---|---|---|---|

| Arachidonate | 20:4 (ω-6) | Polyunsaturated | Four double bonds |

| Linoleate | 18:2 (ω-6) | Polyunsaturated | Two double bonds |

| Oleate | 18:1 (ω-9) | Monounsaturated | One double bond |

| Palmitate | 16:0 | Saturated | No double bonds |

| Stearate | 18:0 | Saturated | No double bonds |

- Surface Behavior: CE(20:4) and CE(22:6) (docosahexaenoate) form lecithin complexes with stoichiometries ~0.034, double that of CE(18:1) or CE(18:2) (~0.015), due to their elongated, polyunsaturated chains altering packing in lipid bilayers .

- Chromatographic Separation : In reversed-phase HPLC, CE(20:4) elutes earlier than saturated esters (e.g., CE(16:0)) due to lower hydrophobicity. Resolution between cholesterol and CE(20:4) is set at 9 to avoid co-elution with diglycerides, higher than resolutions for other CEs (e.g., 4 for CE(18:2)) .

Antimicrobial Activity :

- CE(20:4) and CE(18:2) synergize with antimicrobial peptides (e.g., HNP-2) in nasal fluid, inhibiting Gram-negative bacteria like Pseudomonas aeruginosa. Their polyunsaturated chains enhance membrane disruption .

Oxidation and Signaling :

- Oxidation Products: CE(20:4) oxidation generates 5-oxovaleroylcholesterol (5-OVC), while CE(18:2) forms 9-oxononanoylcholesterol (9-ONC). These oxidized species activate macrophages via TLR-4, promoting inflammation in atherosclerotic plaques .

- Tissue Abundance : CE(20:4), CE(18:2), and CE(18:1) dominate in human serum and tissues. Saturated esters (e.g., CE(16:0)) are less abundant, reflecting preferences for unsaturated esters in lipid storage and signaling .

Analytical and Clinical Relevance

Quantification Challenges :

- UHPLC-MS/MS : CE(20:4) and CE(16:0) show similar response ratios, enabling cross-calibration for serum analysis .

- Oxidation Artifacts : CE(20:4)’s susceptibility to autooxidation during sample preparation necessitates antioxidant use to preserve integrity .

Disease Associations :

- Atherosclerosis : Oxidized CE(20:4) constitutes ~16% of CE-PUFA in plaques, driving foam cell formation .

- Essential Fatty Acid Deficiency : Adrenal cells from deficient rats show reduced CE(20:4) (2.5% vs. 22% in controls), impairing steroidogenesis without affecting corticosterone output .

Key Research Findings

Chromatographic Optimization : ANN-GA modeling improved CE(20:4) separation in human milk lipids, increasing its relative intensity from 12.5% to 20% .

Antibacterial Lipids : CE(20:4) and CE(18:2) at physiological concentrations (0.1–1 µg/mL) inhibit bacterial growth, highlighting their role in innate immunity .

Biological Activity

Cholesteryl arachidonate (CA) is a cholesteryl ester formed from cholesterol and arachidonic acid, a polyunsaturated fatty acid. This compound has garnered attention for its diverse biological activities, particularly in the fields of immunology, inflammation, and antimicrobial defense. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the esterification of cholesterol with arachidonic acid. The structural formula can be represented as follows:

This compound is categorized as an endogenous metabolite and plays a significant role in various biological processes.

Biological Functions

This compound exhibits several key biological activities:

- Antimicrobial Activity : Research indicates that this compound possesses antibacterial properties against both Gram-positive and Gram-negative bacteria. In vitro studies have shown that it can inhibit the growth of pathogens such as Pseudomonas aeruginosa and Staphylococcus aureus . The mechanism involves disrupting bacterial membranes and modulating immune responses.

- Inflammatory Response : this compound is involved in the activation of macrophages and the generation of reactive oxygen species (ROS). It has been shown to activate the TLR4/SYK signaling pathway, leading to increased cytokine production (e.g., IL-1β, IL-6) and promoting inflammation . This suggests a dual role in both innate immunity and inflammatory processes.

- Oxidative Modifications : Upon oxidation, this compound can form bioactive lipid mediators known as oxidized cholesteryl esters (OxCEs). These metabolites can covalently modify proteins and lipids, influencing cellular functions and potentially contributing to disease states such as atherosclerosis .

Antibacterial Activity

A systematic review highlighted the inherent antibacterial properties of cholesteryl esters, including this compound. In studies involving human nasal fluid, it was found that lipids like CA contribute significantly to mucosal defense against infections . The IC50 values for this compound were reported at 17.7 μg/mL, indicating its potency as an antimicrobial agent .

Inflammation Studies

In a study examining the effects of oxidized cholesteryl esters on macrophages, this compound was shown to activate signaling pathways that lead to cytoskeletal rearrangements and enhanced phagocytosis . This activation is critical for the formation of foam cells in atherosclerotic plaques, linking CA to cardiovascular disease mechanisms.

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

- Case Study on Antimicrobial Properties : A study demonstrated that liposomal formulations containing this compound significantly inhibited bacterial growth in vitro. This suggests potential applications in developing new antimicrobial therapies based on host-derived lipids .

- Case Study on Inflammation : Research involving murine models showed that macrophages exposed to oxidized forms of this compound exhibited enhanced inflammatory responses, indicating its role in chronic inflammation associated with metabolic disorders .

Q & A

Basic Research Questions

Q. What are the key challenges in quantifying cholesteryl arachidonate in biological samples using enzymatic assays?

Enzymatic methods (e.g., Technicon, Boehringer) often underestimate CE 20:4 due to incomplete hydrolysis of its polyunsaturated arachidonate chain, as shown by discrepancies between enzymatic assays and chromatographic methods (Liebermann-Burchard) . For accurate quantification, researchers should validate enzymatic results with mass spectrometry (LC-MS/MS) or reverse-phase HPLC, which resolve CE 20:4 from other esters like cholesteryl linoleate .

Q. How does this compound contribute to the structural organization of lipoproteins?

CE 20:4 is a core component of low-density lipoprotein (LDL), where its hydrophobic nature stabilizes the lipid droplet. Its oxidation generates hydroperoxides (e.g., 15-HpETE-CE), which alter LDL's biological activity and promote macrophage activation in atherosclerosis . Isolation protocols for lipoprotein subfractions (e.g., ultracentrifugation) must account for CE 20:4's susceptibility to oxidation during sample preparation .

Q. Which experimental models are suitable for studying this compound metabolism?

- In vitro : Immortalized hepatocytes or macrophages treated with 12/15-lipoxygenase (12/15-LO) to simulate LDL oxidation .

- In vivo : ApoE<sup>−/−</sup> mice fed high-fat diets, which accumulate CE 20:4 hydroperoxides in atherosclerotic plaques .

- Tissue-specific analysis : Bligh-Dyer lipid extraction (chloroform:methanol:water, 1:2:0.8) followed by LC-MS profiling to assess CE 20:4 distribution in organs like liver and kidney .

Q. What methodologies are recommended for isolating this compound from complex lipid mixtures?

- Extraction : Use Folch or Bligh-Dyer methods to recover >95% of neutral lipids .

- Purification : Reverse-phase HPLC with C18 columns, optimized using artificial neural network-genetic algorithm (ANN-GA) models to resolve CE 20:4 from triglycerides and phospholipids .

- Quantification : Stable isotope-labeled internal standards (e.g., <sup>2</sup>H3-CE 20:4) to correct for matrix effects in mass spectrometry .

Q. How does this compound hydrolysis impact cellular cholesterol homeostasis?

Lysosomal acid cholesteryl ester hydrolase (ACEH) cleaves CE 20:4 to release free cholesterol, which regulates SREBP-2 signaling. Defective ACEH activity (e.g., in Niemann-Pick disease) leads to CE 20:4 accumulation and foam cell formation. Researchers can model this using THP-1 macrophages loaded with oxidized LDL .

Advanced Research Questions

Q. What molecular mechanisms link oxidized this compound to pro-inflammatory signaling?

CE 20:4 hydroperoxides (e.g., 15-HpETE-CE) activate Toll-like receptor 4 (TLR-4) on macrophages, inducing ERK1/2 and Akt phosphorylation. This is confirmed by:

- Lipidomics : Comparing mmLDL (minimally modified LDL) with native LDL using LC-MS to identify oxidized CE species .

- Functional assays : Treating macrophages with synthetic 15-HpETE-CE and measuring cytokine secretion (e.g., IL-6, TNF-α) .

Q. How can researchers analyze cis-trans isomerization of this compound as a marker of radical stress?

Thiyl radical-catalyzed isomerization generates monotrans CE 20:4 isomers, detectable via:

- Raman spectroscopy : Peaks at 1,660 cm<sup>−1</sup> (trans C=C) vs. 1,650 cm<sup>−1</sup> (cis) .

- GC-MS : Derivatization with BF3-methanol to separate trans isomers .

- Biological relevance : Trans-CE 20:4 in human plasma correlates with oxidative damage in cardiovascular disease .

Q. What role does LCAT (lecithin-cholesterol acyltransferase) play in regulating CE 20:4 levels?

The E149A LCAT mutant selectively esterifies arachidonate to HDL cholesterol, increasing CE 20:4 content by 3-fold compared to wild-type LCAT. Experimental approaches include:

- Transgenic models : Overexpressing hE149A LCAT in mice to study HDL remodeling .

- Kinetic assays : Measuring LCAT activity with sn-2 arachidonate phosphatidylcholine substrates .

Q. How do tissue-specific CE 20:4 profiles inform metabolic studies?

LC-MS profiling reveals:

- Liver : Highest CE 20:4 concentration (≈12 nmol/mg protein), linked to VLDL secretion .

- Kidney : Minimal CE 20:4 due to efficient hydrolysis by renal lipases .

- Brain : Absence of CE 20:4, reflecting blood-brain barrier impermeability to LDL .

Q. What computational tools optimize this compound separation in complex matrices?

ANN-GA hybrid models improve reverse-phase HPLC resolution by:

Properties

CAS No. |

604-34-2 |

|---|---|

Molecular Formula |

C47H76O2 |

Molecular Weight |

673.1 g/mol |

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate |

InChI |

InChI=1S/C47H76O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-27-45(48)49-40-32-34-46(5)39(36-40)28-29-41-43-31-30-42(38(4)26-24-25-37(2)3)47(43,6)35-33-44(41)46/h11-12,14-15,17-18,20-21,28,37-38,40-44H,7-10,13,16,19,22-27,29-36H2,1-6H3/b12-11+,15-14+,18-17+,21-20+/t38-,40+,41+,42-,43+,44+,46+,47-/m1/s1 |

InChI Key |

IMXSFYNMSOULQS-WIMJHLADSA-N |

SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |

Isomeric SMILES |

CCCCC/C=C/C/C=C/C/C=C/C/C=C/CCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |

physical_description |

Solid |

Synonyms |

cholesteryl arachidonate cholesteryl arachidonate eicosatetraenoate cholesteryl arachidonate, (3beta)-(all Z)-isome |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.